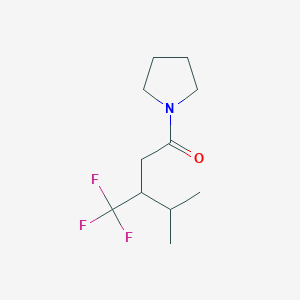
4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one, also known as 4-MPD , belongs to the class of substituted cathinones.
- It is a synthetic stimulant and shares structural similarities with other cathinones, such as α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP).
- The compound’s psychoactive effects have led to its recreational use, but it also has potential applications in research and industry.
Métodos De Preparación
Synthetic Routes: 4-MPD can be synthesized through various routes, including reductive amination or condensation reactions.
Reaction Conditions: A common method involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents (e.g., sodium borohydride).
Industrial Production: Industrial-scale production methods may involve modifications of these routes for efficiency and yield.
Análisis De Reacciones Químicas
Reactions: 4-MPD can undergo several chemical transformations, including
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but hydroxylated or halogenated derivatives are common.
Aplicaciones Científicas De Investigación
Chemistry: 4-MPD serves as a model compound for studying structure-activity relationships in cathinones.
Biology: Researchers investigate its interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters).
Medicine: Although not approved for medical use, it has been studied for potential therapeutic applications.
Industry: Its derivatives may find applications in materials science or as intermediates in organic synthesis.
Mecanismo De Acción
- 4-MPD acts as a reuptake inhibitor for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).
- It competes with these neurotransmitters for binding to their respective transporters, leading to increased extracellular levels.
- The resulting stimulation and euphoria contribute to its recreational use.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: 4-MPD’s trifluoromethyl substitution sets it apart from other cathinones, affecting its pharmacological properties.
Remember that while 4-MPD has scientific relevance, its recreational use poses risks, and regulatory authorities closely monitor its distribution Always prioritize safety and responsible research
Propiedades
Número CAS |
184877-22-3 |
|---|---|
Fórmula molecular |
C11H18F3NO |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
4-methyl-1-pyrrolidin-1-yl-3-(trifluoromethyl)pentan-1-one |
InChI |
InChI=1S/C11H18F3NO/c1-8(2)9(11(12,13)14)7-10(16)15-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
CQBXWINQKUWPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)N1CCCC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


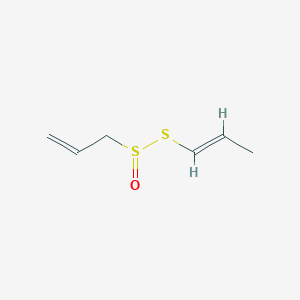
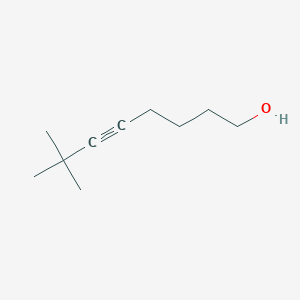
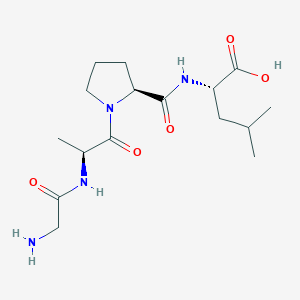
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
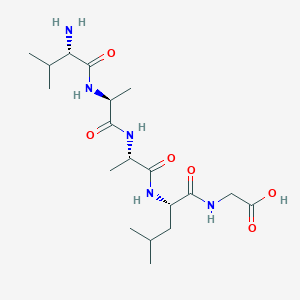

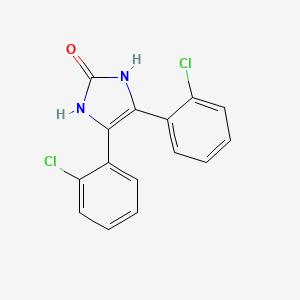
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
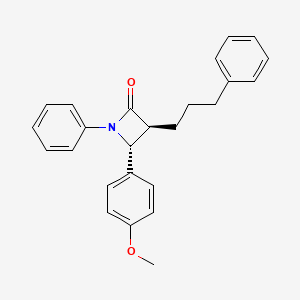
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
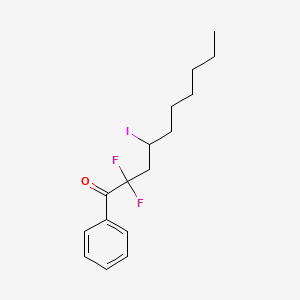
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
